molecular formula C20H32BNO4 B13906081 4-(Dimethoxymethyl)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine

4-(Dimethoxymethyl)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine

Cat. No.: B13906081
M. Wt: 361.3 g/mol
InChI Key: YJJQWDZOWGKDNJ-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine is a complex organic compound that features a piperidine ring substituted with a dimethoxymethyl group and a phenyl ring bearing a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the dimethoxymethyl group through a reaction with formaldehyde and methanol under acidic conditions. The phenyl ring can be functionalized with the dioxaborolane moiety using a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The dimethoxymethyl group can be oxidized to form a formyl group.

    Reduction: The dioxaborolane moiety can be reduced to form a boronic acid.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of 4-(Formyl)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine.

    Reduction: Formation of this compound with a boronic acid group.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-(Dimethoxymethyl)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can participate in various reactions to form more complex structures. The dioxaborolane moiety is particularly important in Suzuki-Miyaura coupling reactions, where it facilitates the formation of carbon-carbon bonds through the palladium-catalyzed cross-coupling with aryl halides.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethyl)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine
  • 4-(Dimethoxymethyl)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

Uniqueness

4-(Dimethoxymethyl)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine is unique due to the presence of both the dimethoxymethyl group and the dioxaborolane moiety, which provide distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in research and industrial settings.

Properties

Molecular Formula

C20H32BNO4

Molecular Weight

361.3 g/mol

IUPAC Name

4-(dimethoxymethyl)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine

InChI

InChI=1S/C20H32BNO4/c1-19(2)20(3,4)26-21(25-19)16-7-9-17(10-8-16)22-13-11-15(12-14-22)18(23-5)24-6/h7-10,15,18H,11-14H2,1-6H3

InChI Key

YJJQWDZOWGKDNJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCC(CC3)C(OC)OC

Origin of Product

United States

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